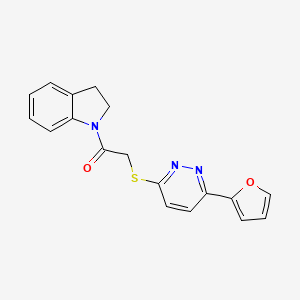
2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyridazine ring, a furan moiety, and an indole derivative. Its molecular formula is C15H14N2O2S. The synthesis typically involves multi-step reactions, including the formation of thioether linkages and the introduction of various substituents on the indole and pyridazine rings.
Biological Activities
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds featuring thioether linkages. For instance, derivatives with furan and pyridazine components have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 31.25 to 125 µg/mL, indicating moderate to strong antibacterial effects .
Anticancer Properties
Compounds with indole scaffolds are well-documented for their anticancer activities. Research has demonstrated that derivatives similar to this compound exhibit cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and modulation of cell cycle progression .
Antimalarial Activity
A systematic study on thiazole derivatives, which share structural similarities with our compound, revealed promising antimalarial activity against Plasmodium falciparum. The SAR indicated that specific substitutions enhance potency, suggesting that modifications to the furan or pyridazine rings could similarly affect the biological activity of this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the pyridazine ring enhances its reactivity and biological potency.
- Indole Modifications : Substituents on the indole nitrogen can significantly impact cytotoxicity and selectivity towards cancer cells.
- Thioether Linkage : The thioether bond has been shown to play a critical role in enhancing antimicrobial activity.
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Indole Derivatives : A series of novel indole Schiff base derivatives were synthesized and tested for antifungal activity against Fusarium species. Results indicated that modifications on the indole scaffold could lead to enhanced antifungal properties .
- Thiazole Compounds : A study involving thiazole derivatives showed significant leishmanicidal activity, suggesting that similar modifications in our target compound may yield beneficial effects against parasitic infections .
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-18(21-10-9-13-4-1-2-5-15(13)21)12-24-17-8-7-14(19-20-17)16-6-3-11-23-16/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUMOFKLDOLVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














